CH55 - 110368-33-7

CH55

Catalog Number: EVT-264003
CAS Number: 110368-33-7
Molecular Formula: C24H28O3
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,5-Di-tert-butylchalcone (CH55) is a synthetic retinoid, a class of chemical compounds structurally related to vitamin A. [, , , , ] CH55 is a potent inducer of cell differentiation, especially in leukemia cells. [, , , , , , ] It exhibits a strong binding affinity to retinoic acid receptors (RARs), particularly RAR-β. [, , , , , , , , , , , ] Due to its high potency and selective binding characteristics, CH55 serves as a valuable tool in research for understanding retinoid signaling pathways and developing potential therapeutic applications. [, , , , , , , , , , ]

All-trans-retinoic acid (ATRA)

Compound Description: ATRA is a naturally occurring retinoid and an active metabolite of vitamin A. It plays a crucial role in cell growth, differentiation, and embryonic development. ATRA exerts its biological effects by binding to and activating retinoic acid receptors (RARs). [, , , , , , , , , , , , , , , , ]

Relevance: ATRA serves as a crucial point of reference for CH55 due to their shared ability to induce cell differentiation and inhibit cell growth. [, , , , , , , , , , , , , ] While both compounds function as agonists for RARs, CH55 demonstrates greater potency in certain contexts. Notably, CH55 exhibits a higher affinity for RARβ than ATRA and does not bind to cellular retinoic acid-binding proteins (CRABPs), potentially contributing to its enhanced activity. [, , , , , , , , , ]

Am80 (4-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenylcarbamoyl)benzoic acid)

Compound Description: Am80 is a synthetic retinoid belonging to the retinobenzoic acid family. It demonstrates a high binding affinity for RARα, but not for RARγ. [, , , , , , , , , , , ] Similar to CH55 and ATRA, Am80 can induce cell differentiation. [, , , , , , , , , ]

Relevance: Am80 is structurally related to CH55 and both are considered new-type inducers of differentiation. [, ] The two compounds differ in their receptor subtype selectivity; while CH55 exhibits selectivity for RARβ, Am80 preferentially binds to RARα. [, , , , , , ] This difference is significant for understanding the specific roles of different RAR subtypes in cellular processes.

13-cis-retinoic acid (13-cis RA)

Compound Description: 13-cis RA is a naturally occurring isomer of ATRA and is also a biologically active retinoid. It binds to and activates RARs, influencing cell growth and differentiation. [, , ]

Relevance: Like CH55, 13-cis RA demonstrates activity in inducing cell differentiation. [, ] Both compounds interact with RARs, though their binding affinities for specific subtypes may differ. [, ] Comparing their activities provides insights into the structure-activity relationship of retinoids in modulating cellular processes.

9-cis-retinoic acid (9-cis RA)

Compound Description: 9-cis RA is another naturally occurring isomer of ATRA. It exhibits binding affinity for all three RAR subtypes and all three retinoid X receptor (RXR) subtypes. [, , ] 9-cis RA is known to influence cell growth and differentiation. [, ]

4-hydroxyphenylretinamide (4-HPR)

Compound Description: 4-HPR is a synthetic retinoid analog. While a weak inducer of cell differentiation on its own, 4-HPR potentiates ATRA-induced differentiation and inhibits ATRA catabolism. []

Relevance: Although structurally distinct from CH55, both compounds modulate the effects of ATRA. [] CH55 enhances ATRA-induced differentiation, potentially by displacing ATRA from CRABPs or inhibiting its catabolism. [] 4-HPR, on the other hand, directly inhibits ATRA catabolism, increasing its half-life and enhancing its biological activity. [] Both compounds highlight the potential of modulating retinoid metabolism and signaling pathways for therapeutic benefit.

CD437

Compound Description: CD437 is a synthetic retinoid that exhibits selectivity for RARγ and potent growth inhibitory activity against certain cancer cell lines. []

Synthesis Analysis

The synthesis of CH 55 can be approached through several methodologies, typically involving multi-step organic reactions. While specific detailed protocols are not extensively documented in the available literature, general strategies for synthesizing similar compounds involve:

  1. Starting Materials: Common precursors may include aromatic compounds and various functionalized alcohols or acids.
  2. Reagents: Key reagents often include strong acids (like sulfuric acid), bases (like sodium hydroxide), and coupling agents (such as DCC - dicyclohexylcarbodiimide).
  3. Conditions: Reactions typically require controlled temperature and time to ensure proper yield and purity. For instance, reactions may be conducted under reflux conditions to facilitate the formation of desired products.

A hypothetical two-step synthesis could involve:

  • Step 1: Formation of an intermediate by coupling an aromatic compound with an appropriate alcohol.
  • Step 2: Further functionalization through oxidation or esterification to yield CH 55.
Molecular Structure Analysis

The molecular structure of CH 55 features a complex arrangement that includes multiple aromatic rings and functional groups that confer its biological activity. The structural analysis can be summarized as follows:

  • Core Structure: The compound contains a polycyclic framework typical of retinoids.
  • Functional Groups: Presence of hydroxyl (-OH) groups that enhance solubility and reactivity.
  • 3D Configuration: Stereochemistry is crucial for its receptor binding efficacy; thus, conformational studies using techniques like NMR spectroscopy or X-ray crystallography are essential for detailed understanding.
Chemical Reactions Analysis

CH 55 participates in various chemical reactions that are significant for its biological activity:

  1. Agonistic Activity: As an agonist for retinoic acid receptors, it can induce gene expression changes associated with cell differentiation.
  2. Receptor Binding: The binding interactions with RAR-α and RAR-β involve hydrogen bonding and hydrophobic interactions, which can be studied through molecular docking simulations.
  3. Degradation Pathways: Understanding how CH 55 is metabolized in biological systems is crucial for assessing its pharmacokinetics.
Mechanism of Action

The mechanism of action of CH 55 primarily revolves around its role as a selective agonist for retinoic acid receptors:

  • Receptor Activation: Upon binding to RAR-α or RAR-β, CH 55 triggers conformational changes that promote the recruitment of coactivators, leading to transcriptional activation of target genes involved in cellular processes such as differentiation, apoptosis, and proliferation.
  • Signal Transduction Pathways: The downstream effects include modulation of signaling pathways like MAPK/ERK that are critical for cellular responses to retinoids.
Physical and Chemical Properties Analysis

CH 55 exhibits several notable physical and chemical properties:

  • Appearance: It appears as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), which is important for its use in biological assays.
  • Stability: Stability under ambient conditions should be confirmed through storage studies; typically stored at room temperature.

These properties are critical for determining the compound's applicability in laboratory settings.

Applications

The applications of CH 55 span various scientific fields:

  1. Cell Biology: Used in studies investigating the role of retinoic acid in cell differentiation and development.
  2. Pharmacology: Potential therapeutic applications in treating conditions related to retinoid signaling pathways, such as certain cancers or skin disorders.
  3. Molecular Research: Employed in assays to explore gene expression regulated by retinoic acid receptors.
Mechanistic Pathways of CH 55 in Retinoic Acid Receptor (RAR) Modulation

CH 55 as a Synthetic Retinoid Agonist: Selectivity for RAR-α/β Isoforms

CH 55 functions as a high-affinity, isoform-selective agonist primarily targeting RAR-α and RAR-β subtypes. Binding affinity studies reveal a distinct preference hierarchy: CH 55 exhibits significantly higher affinity for RAR-α (Kd ~0.02-0.05 nM) and RAR-β (Kd ~0.03-0.07 nM) compared to RAR-γ (Kd >10 nM). This selectivity profile, quantified through competitive radioligand displacement assays and transcriptional activation studies, stems from specific molecular interactions within the ligand-binding domains (LBDs) of the receptors. The rigid, extended conformation of CH 55, stabilized by its (E)-propenyl linkage and bulky tert-butyl substituents, allows optimal hydrophobic packing and hydrogen bonding with residues lining the LBD pockets of RAR-α and RAR-β. In contrast, steric constraints within the RAR-γ LBD pocket lead to markedly reduced binding affinity and functional activation [9]. The functional consequence of this selective binding is potent transcriptional transactivation. CH 55 induces RAR-RXR heterodimer binding to retinoic acid response elements (RAREs) within target gene promoters with exceptional potency, evidenced by EC₅₀ values in the sub-nanomolar range (0.02-1 nM) across diverse cellular models, including embryonic carcinoma (F9), melanoma (S91), and fibroblast (3T6) cell lines [9].

Table 1: Receptor Selectivity Profile and Functional Potency of CH 55

Target Receptor/ProteinAffinity (Kd or EC₅₀, nM)Functional Assay/EffectCellular System
RAR-α0.02 - 0.05Transcriptional Activation (RARE-Luc)F9, S91, 3T6 cells
RAR-β0.03 - 0.07Transcriptional Activation (RARE-Luc)F9, S91, 3T6 cells
RAR-γ>10Weak/No Transcriptional ActivationF9 cells
CRABP-I/II>1000 (Low affinity)Negligible Retinoid SequestrationRabbit tracheal epithelium
Cellular Transglutaminase0.02 (EC₅₀ for inhibition)Inhibition of Enzyme ActivityRabbit tracheal epithelium
Cholesterol Sulfate Levels0.03 (EC₅₀ for increase)Elevation of Cellular Cholesterol SulfateRabbit tracheal epithelium

Molecular Interactions: Competitive Binding Dynamics with Cellular Retinoic Acid-Binding Protein (CRABP)

A critical mechanistic feature distinguishing CH 55 from natural retinoids like ATRA is its minimal interaction with cellular retinoic acid-binding proteins (CRABP-I and CRABP-II). Biochemical assays, including fluorescence quenching, isothermal titration calorimetry (ITC), and cellular retention studies, demonstrate CH 55's low binding affinity for CRABP isoforms (Kd > 1000 nM). This stands in stark contrast to ATRA, which binds CRABP-II with high affinity (Kd ~10-20 nM) [6] [9]. The structural basis for this differential binding lies in CH 55's benzoic acid head group and the steric bulk provided by the 3,5-di-tert-butylphenyl moiety. These features create steric clashes and disrupt the hydrogen-bonding network crucial for high-affinity ATRA binding within the CRABP ligand-binding pocket. Consequently, CH 55 largely bypasses cytosolic sequestration by CRABP. This characteristic has profound functional implications:

  • Enhanced Nuclear Availability: Due to negligible CRABP binding, a significantly higher proportion of CH 55 freely diffuses or is actively transported into the nucleus compared to ATRA. This direct access to nuclear RARs translates to more efficient receptor occupancy and transcriptional activation at lower extracellular concentrations [9].
  • Altered Metabolic Fate: CRABPs are implicated in channeling retinoids towards specific cytochrome P450 (CYP26)-mediated oxidative degradation pathways. The lack of significant CH 55-CRABP interaction may contribute to its extended intracellular half-life and sustained biological activity by reducing its presentation to catabolic enzymes [6].
  • Co-regulator Recruitment Modulation: Intriguingly, CRABP-II itself can translocate to the nucleus upon ligand binding and interact directly with RARs, potentially facilitating ligand transfer and influencing co-regulator recruitment. CH 55's inability to effectively bind CRABP-II likely excludes it from this potential pathway, suggesting its actions are mediated predominantly through direct RAR binding [6].

Table 2: Comparative Binding Dynamics of CH 55 and ATRA

PropertyCH 55All-trans Retinoic Acid (ATRA)
Primary TargetRAR-α, RAR-βRAR-α, RAR-β, RAR-γ, RXR
CRABP-II Binding Affinity (Kd)>1000 nM (Low)10-20 nM (High)
CRABP-I Binding Affinity (Kd)>1000 nM (Low)~50 nM (Moderate)
Nuclear AvailabilityHigh (Minimal cytosolic sequestration)Lower (Subject to cytosolic sequestration)
Functional ConsequencePotent RAR activation at low concentrations; reduced metabolismMetabolism influenced by CRABP binding; complex nuclear delivery

Downstream Signaling Cascades: Transglutaminase Inhibition and Cholesterol Sulfate Regulation

CH 55 engagement of RARs triggers a cascade of downstream signaling events, modulating specific enzymatic activities and metabolic pathways critical for cellular differentiation and function. Two well-documented effects in rabbit tracheal epithelial cells highlight this:

  • Transglutaminase Inhibition (EC₅₀ = 0.02 nM): Transglutaminases (TGases) are calcium-dependent enzymes that catalyze protein cross-linking, playing crucial roles in terminal differentiation, notably in the formation of the cornified envelope in epithelial cells. CH 55 potently suppresses cellular TGase activity. This inhibition is mediated via RAR-dependent transcriptional repression of key TGase genes (e.g., TGM1) or induction of endogenous inhibitors. The consequence is a blockade of terminal squamous differentiation programs, maintaining cells in a proliferative or early differentiation state [9].
  • Cholesterol Sulfate Elevation (EC₅₀ = 0.03 nM): CH 55 simultaneously induces a significant increase in intracellular cholesterol sulfate levels. Cholesterol sulfate acts as a key regulator of epidermal homeostasis, influencing keratinocyte differentiation, membrane structure, and serine protease activity. The molecular mechanism involves RAR-mediated transcriptional upregulation of enzymes involved in cholesterol sulfation, such as sulfotransferase SULT2B1b, while potentially repressing sulfatases. This coordinated shift in cholesterol sulfate metabolism contributes to the overall modulation of epithelial differentiation and barrier function induced by CH 55 [9].

Epigenetic Modulation: CH 55-Induced Differentiation in Embryonic Carcinoma and Melanoma Lineages

CH 55 exerts potent pro-differentiation effects on pluripotent and transformed cells, primarily mediated through RAR-dependent epigenetic reprogramming:

  • Embryonic Carcinoma F9 Cell Differentiation (EC₅₀ = 0.26 nM): Treatment of murine F9 embryonal carcinoma cells with CH 55 induces their differentiation into primitive endoderm-like cells. This process involves CH 55-RAR binding initiating transcriptional activation of differentiation genes and repression of pluripotency factors. A critical epigenetic component is the reactivation of the epigenetically silenced tumor suppressor gene RAR-b2. CH 55 induces demethylation of the hypermethylated RARB2 promoter and/or alters histone modifications (e.g., increasing H3K9 acetylation, decreasing H3K27 trimethylation), facilitating a permissive chromatin state for its transcription. Reactivated RARβ2 protein then acts as a potent tumor suppressor and mediator of further differentiation signals within the cells [8] [9].
  • Melanoma S91 Cell Differentiation (EC₅₀ = 0.5 nM): CH 55 induces phenotypic differentiation in murine Cloudman S91 melanoma cells, characterized by dendrite outgrowth and increased melanin synthesis. Mechanistically, this involves RAR-mediated transcriptional changes impacting master regulators of melanocyte differentiation (e.g., MITF) and its downstream targets (e.g., TYR, TYRP1). Epigenetic alterations are also implicated. CH 55 treatment can reverse the hypermethylation status of key tumor suppressor gene promoters silenced in melanoma (e.g., APC, PTEN, RASSF1A, SOCS1), as part of a broader RAR-driven reprogramming that shifts cells from a proliferative state towards terminal differentiation. This epigenetic reversion is associated with the recruitment of co-activators (e.g., p300/CBP) possessing histone acetyltransferase (HAT) activity and the displacement of repressive complexes like Polycomb Repressive Complex 2 (PRC2), which mediates H3K27me3 [8] [9].

The induction of differentiation in these disparate lineages (F9 and S91) underscores CH 55's capacity to act as a broad epigenetic modulator via RAR activation. It reverses pathological epigenetic silencing (DNA hypermethylation, repressive histone marks) of tumor suppressor and differentiation genes while promoting activating chromatin states (histone acetylation) at these loci. This re-establishment of normal gene expression programs drives the exit from the undifferentiated/proliferative state.

Table 3: CH 55-Induced Differentiation Biomarkers and Epigenetic Changes

Cell LineDifferentiation Markers/ProcessEpigenetic AlterationsKey Reactivated Genes
Embryonal Carcinoma F9Morphology shift to parietal endoderm; Laminin/Collagen IV productionRARB2 promoter demethylation; ↑ H3K9ac; ↓ H3K27me3 at differentiation lociRARB2, Laminin B1, Collagen IV
Melanoma S91 (Cloudman)Dendrite outgrowth; ↑ Melanogenesis; ↓ ProliferationDemethylation of APC, PTEN, RASSF1A, SOCS1 promoters; ↑ MITF expressionMITF, TYR, TYRP1, APC, PTEN
Human Dermal Fibroblasts↓ α-SMA stress fibers; ↓ Collagen I deposition; ↓ Myofibroblast markersModulation of ACTA2, TAGLN, CNN1, CCN2, SERPINE1 transcriptionMMP1 (potentially via epigenetic derepression)

Properties

CAS Number

110368-33-7

Product Name

CH 55

IUPAC Name

4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+

InChI Key

FOUVTBKPJRMLPE-FMIVXFBMSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

3,5-di-tert-butylchalcone 4'-carboxylic acid
4-(3-(3,5-di-t-butylphenyl)-3-oxo-1-propenyl)benzoic acid
CH 55
CH-55
CH55

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C

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